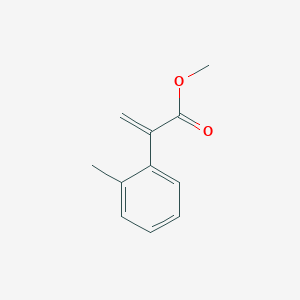
methyl 2-(2-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 2-(2-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-(2-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using a similar esterification process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(2-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: 2-(2-methylphenyl)prop-2-enoic acid, 2-(2-methylphenyl)propanal
Reduction: 2-(2-methylphenyl)propan-2-ol, 2-(2-methylphenyl)propane
Substitution: Brominated or nitrated derivatives of the aromatic ring
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and kinetics due to its well-defined structure and reactivity.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of bioactive molecules and drug candidates.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of fragrances and flavors due to its aromatic properties.
- Employed as a starting material in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(2-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. Its effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
Comparison:
- Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but differs in the position of the methyl group on the aromatic ring, leading to variations in reactivity and applications.
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a cyano group and a fluorine atom, which significantly alter its chemical properties and potential applications.
- Methyl 3-(4-hydroxyphenyl)acrylate: The presence of a hydroxyl group introduces additional reactivity, making it suitable for different types of chemical reactions and applications.
Methyl 2-(2-methylphenyl)prop-2-enoate stands out due to its unique combination of structural features, which contribute to its versatility and wide range of applications in various fields.
Properties
IUPAC Name |
methyl 2-(2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFITDPZZERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
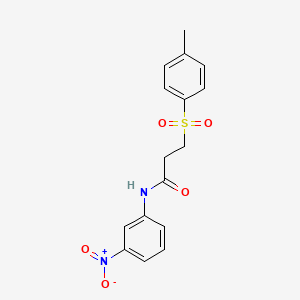
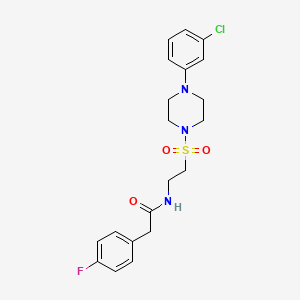
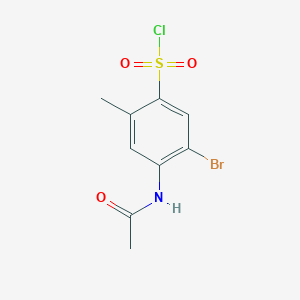
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755230.png)
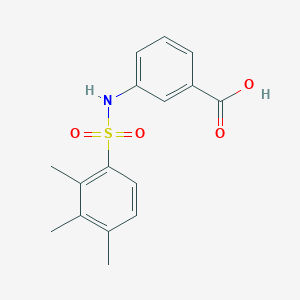
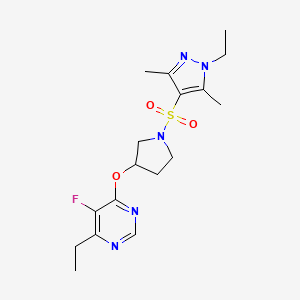
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2755233.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
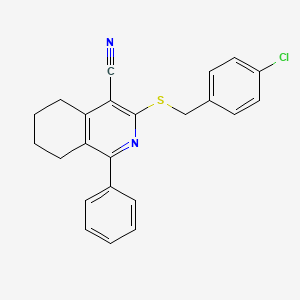
![2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2755239.png)
